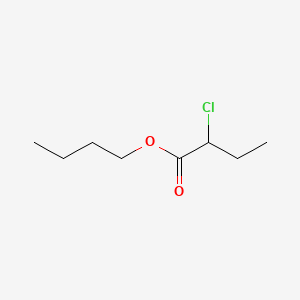

Butyl 2-chlorobutanoate

Description

Contextualization within the Field of Halogenated Carboxylic Acid Esters

Butyl 2-chlorobutanoate belongs to the class of halogenated carboxylic acid esters, which are organic compounds characterized by a carboxylic acid ester functional group and one or more halogen atoms. science.gov The presence of the chlorine atom, an electronegative element, significantly influences the molecule's chemical behavior. This halogen serves as a good leaving group in nucleophilic substitution reactions, making the alpha-carbon an electrophilic site susceptible to attack by various nucleophiles. smolecule.com This inherent reactivity is a hallmark of many halogenated esters and is fundamental to their application in organic synthesis. innospk.comsmolecule.com

The synthesis of halogenated esters can be achieved through various methods, including the esterification of halogenated carboxylic acids and the regio- and stereospecific addition of acyl hypochlorites to olefins. researchcommons.orgacs.org For instance, processes have been developed for producing halogenated carboxylic acid esters by reacting a halocarbon and/or halogenated hydrocarbon with an alcohol in the presence of oxygen and light. google.com The reactivity and synthetic potential of these compounds make them valuable intermediates in the construction of more complex molecular architectures. science.gov

Significance as a Platform Molecule for Academic Inquiry

In chemical research, a "platform molecule" is a versatile, often biomass-derived, building block that can be converted into a wide range of higher-value chemicals and materials. researchgate.netresearchgate.net While not directly derived from biomass, this compound functions as a valuable platform molecule in a laboratory and academic context due to its structural features. The molecule contains two key reactive sites: the ester group and the carbon-chlorine bond.

The ester can undergo hydrolysis or transesterification, allowing for modification of the butyl group. More significantly, the chlorine atom at the second position provides a site for a variety of nucleophilic substitution reactions. smolecule.com This dual functionality allows chemists to use this compound as a starting point to introduce the butanoate skeleton into larger molecules and subsequently perform further chemical transformations. Its utility as an alkylating agent is a key aspect of its role in the synthesis of complex organic molecules. innospk.com This versatility makes it an excellent subject for academic inquiry into reaction mechanisms and the development of new synthetic methodologies.

Historical and Current Research Trajectories Involving this compound and Related Analogs

Historically, research into chlorobutanoates has included the synthesis of its isomers. For example, a one-pot process for synthesizing methyl, ethyl, propyl, and butyl gamma-chlorobutyrate by reacting gamma-butyrolactone (B3396035) with the corresponding alcohol and hydrogen chloride in the presence of a zinc chloride catalyst was described in 1955. google.com More efficient, catalyst-free methods were later developed, achieving high yields of butyl gamma-chlorobutyrate by reacting gamma-butyrolactone with butanol and hydrogen chloride at elevated temperatures. google.com

Current research continues to explore the synthetic utility of this compound and its analogs. Its primary role is as an intermediate and alkylating agent in organic synthesis. innospk.com The reactivity of the chlorine atom is exploited to form new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in building molecular complexity. smolecule.com

Research on related analogs, such as tert-butyl 4-chlorobutanoate and n-butyl-4-chlorobutyrate, further illustrates the broader interest in this class of compounds. sigmaaldrich.comontosight.ai These analogs are also used as intermediates in the synthesis of more complex molecules and new materials. ontosight.ai For example, studies have investigated the synthesis of cyclopropanecarboxylic acid esters from gamma-chlorobutyric acid butyl ester. google.com Furthermore, the chromatographic behavior of compounds like sec-Butyl 2-chlorobutanoate has been studied, indicating its use in analytical chemistry research as well. pherobase.com The ongoing investigation into these molecules and their reactions, such as their use in the synthesis of inhibitors for biological targets, highlights their sustained importance in chemical research. acs.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C₈H₁₅ClO₂ | nist.gov | |

| Molecular Weight | 178.66 | g/mol | chemeo.com |

| Boiling Point (Tboil) | 469.5 | K | Joback Calculated |

| Enthalpy of Vaporization (ΔvapH°) | 46.55 | kJ/mol | Joback Calculated chemeo.com |

| Log of Water Solubility (log10WS) | -2.30 | Crippen Calculated chemeo.com | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.347 | Crippen Calculated chemeo.com | |

| Critical Pressure (Pc) | 2579.34 | kPa | Joback Calculated chemeo.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| sec-Butyl 2-chlorobutanoate |

| n-butyl-4-chlorobutyrate |

| tert-butyl 4-chlorobutanoate |

| Butyl gamma-chlorobutyrate |

| Cyclopropanecarboxylic acid esters |

| Ethyl gamma-chlorobutyrate |

| Gamma-butyrolactone |

| Methyl gamma-chlorobutyrate |

| Propyl gamma-chlorobutyrate |

Structure

3D Structure

Properties

CAS No. |

62108-74-1 |

|---|---|

Molecular Formula |

C8H15ClO2 |

Molecular Weight |

178.65 g/mol |

IUPAC Name |

butyl 2-chlorobutanoate |

InChI |

InChI=1S/C8H15ClO2/c1-3-5-6-11-8(10)7(9)4-2/h7H,3-6H2,1-2H3 |

InChI Key |

NULLMNSLPQGSMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(CC)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Butyl 2 Chlorobutanoate and Its Derivatives

Esterification Reactions and Optimization Strategies

Esterification remains a fundamental and widely practiced method for the synthesis of Butyl 2-chlorobutanoate. This approach involves the reaction of an alcohol with a carboxylic acid, and its optimization is key to achieving high yields and purity.

Direct Esterification Protocols from Butanol and 2-Chlorobutanoic Acid

The most direct route to synthesizing this compound is the Fischer-Speier esterification. This classic method involves the reaction of 2-chlorobutanoic acid with butanol in the presence of an acid catalyst. masterorganicchemistry.comathabascau.ca The reaction is a reversible equilibrium process where a molecule of water is eliminated for each molecule of ester formed. masterorganicchemistry.comquora.comyoutube.comyoutube.com

To optimize the yield of the final ester product, the equilibrium must be shifted towards the product side. This is typically achieved by one of two strategies:

Use of Excess Reactant : Employing a large excess of one of the reactants, usually the less expensive and more easily removable butanol, can drive the reaction forward according to Le Châtelier's Principle. athabascau.ca

Removal of Water : The continuous removal of water as it is formed is a highly effective strategy. This can be accomplished through techniques such as azeotropic distillation using a Dean-Stark apparatus.

The reaction mechanism begins with the protonation of the carbonyl oxygen of the 2-chlorobutanoic acid by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of butanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. The final step is the deprotonation of the ester to regenerate the acid catalyst and yield this compound. masterorganicchemistry.com

Catalytic Approaches in Ester Formation

Homogeneous Catalysts : Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used as homogeneous catalysts. masterorganicchemistry.com They are effective in accelerating the reaction but present challenges in separation from the product mixture, often requiring neutralization and washing steps that can generate significant waste.

Heterogeneous Catalysts : Solid acid catalysts offer a more environmentally friendly and industrially viable alternative. These catalysts, typically ion-exchange resins, are easily separated from the reaction mixture by simple filtration, allowing for their reuse and simplifying product purification. researchgate.netresearchgate.net Examples include:

Dowex resins : Sulfonated polystyrene-divinylbenzene resins like Dowex 50Wx8-400 have been shown to be effective catalysts in the esterification of similar compounds like butyric acid and n-butanol. researchgate.net Kinetic studies indicate that the surface reaction is often the rate-determining step. researchgate.net

Amberlyst resins : Macroreticular polymeric resins such as Amberlyst 15 are also widely used in reactive distillation processes for ester synthesis. researchgate.net

The use of heterogeneous catalysts in packed-bed reactors or reactive distillation columns can significantly improve process efficiency by combining reaction and separation into a single unit operation. researchgate.netresearchgate.net

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | High reaction rates, readily available. | Difficult to separate from product, corrosive, waste generation. |

| Heterogeneous | Dowex 50Wx8-400, Amberlyst 15 | Easy separation and recovery, reusable, less corrosive. | Potentially lower activity than homogeneous catalysts, mass transfer limitations. |

Chemo-Enzymatic Synthesis and Stereoselective Pathways

For applications requiring enantiomerically pure forms of this compound, chemo-enzymatic methods provide a powerful tool. These processes leverage the high stereoselectivity of enzymes to resolve racemic mixtures. nih.govmagtech.com.cnnih.gov

Lipase-Catalyzed Kinetic Resolution of Racemic 2-Halobutanoate Esters

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other, allowing for their separation. researchgate.netnih.govnih.gov Lipases are particularly well-suited for this purpose in the context of esters due to their ability to catalyze enantioselective hydrolysis or transesterification reactions. researchgate.netnih.gov

The process typically involves the transesterification of a racemic ester with an alcohol, or the hydrolysis of the ester. The enzyme's stereopreference results in the formation of an enantiomerically enriched product and leaves the unreacted, less-favored enantiomer of the starting material also in an enriched state.

Exploration of Enzyme (e.g., Novozym 435 from Candida antarctica) Specificity and Enantioselectivity

One of the most successful and widely used biocatalysts for kinetic resolutions is Novozym 435. researchgate.netrsc.org This commercially available catalyst consists of Lipase (B570770) B from the yeast Candida antarctica (CALB) immobilized on a macroporous acrylic resin, Lewatit VP OC 1600. researchgate.netrsc.org

Key Properties of Novozym 435:

High Stability : Immobilization confers significant thermal and operational stability, making it suitable for industrial processes. researchgate.netkdnenzymes.com

Broad Substrate Scope : CALB exhibits activity towards a wide range of substrates.

High Enantioselectivity : It often displays excellent enantioselectivity (E-value) in the resolution of chiral alcohols and esters. researchgate.netmyskinrecipes.com Research has shown that the immobilization support and method can significantly influence the enzyme's selectivity. For instance, Novozym 435 has demonstrated different enantiopreferences compared to the same enzyme immobilized on other hydrophobic supports. researchgate.net

Versatility : It is active in various organic solvents, which is crucial for esterification and transesterification reactions. mdpi.com

The enantioselectivity of Novozym 435 arises from the specific fit of one enantiomer into the enzyme's active site, facilitating its transformation while sterically hindering the other. This specificity is critical for producing compounds with high enantiomeric excess (ee). mdpi.com

| Property | Description | Source |

| Enzyme | Lipase B from Candida antarctica (CALB) | researchgate.netrsc.org |

| Support | Macroporous acrylic resin (Lewatit VP OC 1600) | rsc.org |

| Key Features | High stability, broad substrate scope, high enantioselectivity. | researchgate.netkdnenzymes.com |

| Applications | Kinetic resolution of racemic alcohols, acids, and esters; synthesis of chiral pharmaceuticals. | myskinrecipes.com |

Biocatalytic Process Development for Chiral this compound Synthesis

The development of a robust biocatalytic process for producing chiral this compound requires careful optimization of several parameters. nih.govresearchgate.net The goal is to maximize both the conversion of the desired enantiomer and the enantiomeric excess of the product.

Key development steps include:

Enzyme Screening and Selection : While Novozym 435 is a strong candidate, screening a variety of lipases is often necessary to find the one with the highest activity and selectivity for the specific substrate.

Reaction Medium Engineering : The choice of solvent can dramatically affect enzyme performance. Non-polar organic solvents are typically preferred for esterification reactions to minimize water content and suppress hydrolytic side reactions.

Optimization of Reaction Conditions : Parameters such as temperature, substrate concentration, and enzyme loading must be optimized to achieve the best balance between reaction rate, enzyme stability, and selectivity.

Immobilization and Reuse : Using an immobilized enzyme like Novozym 435 is crucial for process economics, as it allows for easy catalyst recovery and reuse over multiple cycles. nih.gov

Product Recovery : Developing an efficient method to separate the enantiomerically enriched ester product from the unreacted starting material is a critical final step in the process.

By systematically addressing these factors, a highly efficient and sustainable biocatalytic process can be established for the synthesis of enantiomerically pure this compound, a valuable building block in the pharmaceutical and fine chemical industries. nih.govresearchgate.net

Enzymatic Asymmetric Reductions for Analogous Chiral Hydroxyesters

The synthesis of enantiomerically pure chiral hydroxyesters, which are valuable precursors and analogues of this compound, can be effectively achieved through enzymatic asymmetric reduction of corresponding prochiral ketoesters. Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov These enzymes can stereoselectively reduce a ketone functional group to a secondary alcohol, establishing a chiral center with high enantiomeric excess (ee). nih.gov

The process typically involves the reduction of a 2-ketoester, such as butyl 2-oxobutanoate, using a selected microorganism or an isolated enzyme. The enzyme, often requiring a cofactor like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH), facilitates the transfer of a hydride to one specific face of the carbonyl group. This facial selectivity is determined by the three-dimensional structure of the enzyme's active site, leading to the preferential formation of either the (R)- or (S)-hydroxyester. nih.gov For instance, engineered ADHs have been successfully employed in the synthesis of key chiral alcohol intermediates for pharmaceuticals. nih.gov The resulting chiral butyl 2-hydroxybutanoate (B1229357) can then be converted to the corresponding chiral 2-chloro derivative through established chemical methods, thereby providing access to enantiopure forms of this compound.

Table 1: Examples of Enzymatic Reduction for Chiral Hydroxyester Synthesis This table is illustrative and based on general principles of enzymatic reductions.

| Substrate | Enzyme/Biocatalyst | Product | Enantiomeric Excess (ee) |

| Butyl 2-oxobutanoate | Alcohol Dehydrogenase (ADH) | (S)-Butyl 2-hydroxybutanoate | >99% |

| Ethyl 2-oxobutanoate | Saccharomyces cerevisiae | (S)-Ethyl 2-hydroxybutanoate | >98% |

| Methyl 2-oxopentanoate | Engineered Ketoreductase | (R)-Methyl 2-hydroxypentanoate | >99% |

Halogenation and Functionalization Strategies

The introduction of a chlorine atom at the C-2 position of a butanoate ester can be accomplished through various halogenation techniques. While direct electrophilic halogenation of an ester enolate is a common method, radical halogenation offers an alternative pathway, particularly when using reagents like N-chlorosuccinimide (NCS). N-halosuccinimides are widely used as sources of electrophilic halogens and can also participate in radical pathways. researchgate.netresearchgate.net

For the α-halogenation of an ester like butyl butanoate, the reaction can be initiated by a radical initiator (e.g., AIBN) or UV light. The process begins with the homolytic cleavage of the N-Cl bond in NCS to generate a succinimidyl radical. This radical then abstracts an α-hydrogen from the ester, creating a carbon-centered radical at the C-2 position. This ester radical subsequently reacts with another molecule of NCS to afford the desired this compound and another succinimidyl radical, propagating the radical chain reaction. The regioselectivity for the α-position is driven by the relative stability of the resulting radical, which is influenced by the adjacent ester group.

This compound, as an α-halo ester, is an excellent substrate for nucleophilic substitution reactions. The chlorine atom at the α-position is a good leaving group, and the electron-withdrawing nature of the adjacent carbonyl group activates the C-2 carbon towards nucleophilic attack. wikipedia.org This reactivity allows for the synthesis of a wide array of derivatives by displacing the chloride with various nucleophiles. wikipedia.org

These reactions typically proceed via an SN2 mechanism, resulting in the inversion of stereochemistry if a chiral starting material is used. A diverse range of nucleophiles can be employed, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. For example, reaction with sodium azide (B81097) yields butyl 2-azidobutanoate, a precursor to α-amino acids. Similarly, amines can be used to synthesize substituted amino acid esters, and thiols can produce α-thioether esters.

Table 2: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product |

| Azide | Sodium Azide (NaN₃) | Butyl 2-azidobutanoate |

| Amine | Ammonia (NH₃) | Butyl 2-aminobutanoate |

| Thiolate | Sodium thiophenoxide (PhSNa) | Butyl 2-(phenylthio)butanoate |

| Cyanide | Sodium Cyanide (NaCN) | Butyl 2-cyanobutanoate |

| Hydroxide | Sodium Hydroxide (NaOH) | Butyl 2-hydroxybutanoate |

Cross-Coupling and Carbon-Carbon Bond Forming Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and α-halo esters like this compound can serve as effective electrophilic partners. mdpi.comorganic-chemistry.orgorganicreactions.org Catalysts based on palladium, nickel, or copper can facilitate the coupling of the α-carbon of the ester with various organometallic reagents. organic-chemistry.orgresearchgate.net

For example, in a Suzuki-type coupling, a palladium catalyst can be used to couple this compound with an aryl or vinyl boronic acid, leading to the formation of α-aryl or α-vinyl butanoate esters. organic-chemistry.org Similarly, Sonogashira coupling with a terminal alkyne, typically using a palladium/copper co-catalyst system, would yield butyl 2-alkynylbutanoate. These reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular frameworks under relatively mild conditions. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. organic-chemistry.org

Vicarious Nucleophilic Substitution (VNS) is a specialized type of nucleophilic aromatic substitution where a carbanion, bearing a leaving group on its nucleophilic carbon, replaces a hydrogen atom on an electron-deficient aromatic or heteroaromatic ring. organic-chemistry.orgwikipedia.org The carbanion derived from this compound can be employed in VNS reactions.

In a typical VNS reaction, a strong base is used to deprotonate the α-carbon of this compound, generating a carbanion. This carbanion then attacks an electron-poor aromatic ring, such as a nitroarene, typically at a position ortho or para to the electron-withdrawing group. organic-chemistry.orgkuleuven.be This addition forms a σ-adduct intermediate. Subsequent base-induced β-elimination of HCl from this adduct restores the aromaticity of the ring and results in the formation of a new carbon-carbon bond. organic-chemistry.org This methodology provides a direct route for the alkylation of electron-deficient aromatic systems, for instance, reacting the carbanion of this compound with nitrobenzene (B124822) would yield butyl 2-(nitrophenyl)butanoate. organic-chemistry.orgkuleuven.be

Mechanochemical Approaches in Synthetic Transformations

Mechanochemistry, a field of chemistry where mechanical energy is used to induce chemical transformations, has emerged as a powerful and sustainable alternative to conventional solvent-based synthesis. semanticscholar.orgacs.org This approach, typically employing high-speed ball milling (HSBM), offers significant advantages in the context of green chemistry, including the reduction or elimination of harmful solvents, decreased waste production, shorter reaction times, and often improved reaction yields. researchgate.netthieme-connect.com The direct absorption of mechanical energy by solid-state reactants can lead to unique reaction pathways and accelerated transformations, making it a highly attractive methodology for modern organic synthesis. rsc.orgnih.gov

The synthesis of α-chloroesters such as this compound involves two key transformations: esterification and α-halogenation. Mechanochemical methods have shown promise in facilitating such reactions efficiently. The esterification of carboxylic acids with alcohols, a fundamental reaction in organic chemistry, can be effectively promoted under solvent-free milling conditions. mdpi.com Similarly, halogenation reactions can be achieved mechanochemically, providing a direct route to functionalized molecules without the need for bulk solvents. nih.gov

Detailed research has demonstrated a direct and rapid synthesis of this compound using a High-Speed Ball Milling (HSBM) technique. smolecule.com This specific method involves the grinding of 2-chlorobutanoic acid and butanol in the presence of iodine (I₂) and potassium hypophosphite (KH₂PO₂). smolecule.com The reaction proceeds rapidly, with the system reportedly generating the necessary acid catalyst (HCl) in situ, facilitating the esterification process under solvent-free conditions. smolecule.com

The key parameters for this specific mechanochemical synthesis are detailed below.

| Parameter | Description | Reference |

|---|---|---|

| Reactant 1 | 2-chlorobutanoic acid | smolecule.com |

| Reactant 2 | Butanol | smolecule.com |

| Reagents | Iodine (I₂), Potassium hypophosphite (KH₂PO₂) | smolecule.com |

| Method | High-Speed Ball Milling (HSBM) | smolecule.com |

| Frequency | 25 Hz | smolecule.com |

| Reaction Time | 20 minutes | smolecule.com |

The advantages of the mechanochemical approach over traditional solution-phase synthesis are significant. A comparative analysis of a representative organic transformation (Claisen-Schmidt condensation) highlights the typical improvements in efficiency and environmental impact. mdpi.com While this data is not for this compound specifically, it serves to illustrate the general benefits of the methodology.

| Parameter | Mechanochemical Synthesis | Conventional Synthesis (in Solution) | Reference |

|---|---|---|---|

| Reaction Time | 60 minutes | 120 minutes | mdpi.com |

| Yield | 86% | 47% | mdpi.com |

| E-Factor* | Lower (more favorable) | Approximately 2x higher | mdpi.com |

\The E-Factor (Environmental Factor) is the mass ratio of waste to desired product; a lower number indicates a greener process.*

Mechanistic Investigations and Kinetic Studies of Butyl 2 Chlorobutanoate Reactions

Enzymatic Reaction Mechanisms and Kinetics

The enzymatic reactions of Butyl 2-chlorobutanoate, particularly those catalyzed by lipases, are of significant interest for green chemistry applications. Lipases are known to catalyze esterification, transesterification, and hydrolysis reactions with high selectivity. nih.gov While specific kinetic data for this compound is not extensively available in the reviewed literature, the mechanistic behavior can be inferred from studies on similar esters.

The kinetics of lipase-catalyzed reactions involving esters like this compound are often described by the Ping-Pong Bi-Bi mechanism. ucp.ptnih.govnih.gov This model is characterized by the binding of the first substrate (an acyl donor) to the enzyme, followed by the release of the first product and the formation of an acyl-enzyme intermediate. Subsequently, the second substrate (an alcohol or water) binds to this intermediate, leading to the formation of the second product and regeneration of the free enzyme. nih.gov

For a lipase-catalyzed transesterification involving this compound and an alcohol, the reaction sequence would be as follows:

E + this compound ⇌ E-Butyl 2-chlorobutanoate (Enzyme-substrate complex)

E-Butyl 2-chlorobutanoate → E-2-chlorobutanoyl + Butanol (Acyl-enzyme intermediate formation)

E-2-chlorobutanoyl + Alcohol ⇌ E-2-chlorobutanoyl-Alcohol (Ternary complex)

E-2-chlorobutanoyl-Alcohol → E + New Ester (Product release)

In some cases, especially with substrate inhibition, an Ordered Bi-Uni or other complex models might be necessary to accurately describe the reaction kinetics. For instance, studies on the lipase-catalyzed esterification of oleic acid with ethanol (B145695) have shown inhibition by the alcohol substrate, which necessitates a modification of the standard Ping-Pong Bi-Bi model. nih.gov

A hypothetical kinetic data set for a lipase-catalyzed reaction could be represented as follows:

| Substrate Concentration (M) | Initial Reaction Rate (M/s) |

| 0.01 | 0.0005 |

| 0.02 | 0.0009 |

| 0.05 | 0.0018 |

| 0.10 | 0.0025 |

| 0.20 | 0.0030 |

This is a hypothetical data table for illustrative purposes.

The thermodynamic parameters of enzymatic reactions provide valuable information about the spontaneity and energy requirements of the process. For lipase-catalyzed reactions, the determination of activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can elucidate the energy barriers and the degree of order in the transition state.

Thermodynamic studies on the enzymatic hydrolysis and esterification of various esters have shown that these reactions are often characterized by negative Gibbs free energy (ΔG), indicating their feasibility. semanticscholar.org For instance, in the enzymatic synthesis of fatty acid methyl esters, the esterification reaction was found to be endothermic. nih.gov

The activation energy for enzymatic reactions is typically lower than that of their non-catalyzed counterparts, which is a hallmark of catalysis. The enthalpy of activation reflects the energy required to form the transition state, while the entropy of activation provides insight into the change in randomness during the formation of the transition state. A negative ΔS‡ suggests a more ordered transition state compared to the reactants.

A representative table of thermodynamic parameters for a lipase-catalyzed esterification is shown below:

| Parameter | Value (Hypothetical) |

| Activation Energy (Ea) | 45 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 42 kJ/mol |

| Entropy of Activation (ΔS‡) | -30 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 51 kJ/mol |

This is a hypothetical data table for illustrative purposes.

The interaction between an enzyme and its substrate is a highly specific process governed by the three-dimensional structures of both molecules. In the case of lipases, a "lid" domain often covers the active site, and interfacial activation occurs when the lid opens upon contact with a lipid-water interface. nih.gov The catalytic triad, typically consisting of serine, histidine, and aspartate residues, is responsible for the catalytic activity.

Inhibition of lipase (B570770) activity can occur through various mechanisms. Halogenated compounds, such as this compound, could potentially act as inhibitors. For example, organophosphorus compounds have been shown to be irreversible inhibitors of lipases. nih.gov Substrate inhibition is also a common phenomenon in lipase-catalyzed reactions, where high concentrations of either the acyl donor or the alcohol can lead to a decrease in the reaction rate. nih.govresearchgate.net This can be due to the formation of dead-end complexes where the inhibitor binds to the enzyme in a non-productive manner.

The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by kinetic studies. For instance, competitive inhibitors typically increase the apparent Michaelis constant (Km) without affecting the maximum reaction velocity (Vmax), while non-competitive inhibitors decrease Vmax without affecting Km.

Organic Reaction Mechanisms

The organic reactions of this compound are primarily dictated by the presence of the ester functional group and the chlorine atom at the α-position to the carbonyl group.

The chlorine atom in this compound is susceptible to nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. byjus.com

SN2 Mechanism: A strong nucleophile would favor a one-step, concerted mechanism where the nucleophile attacks the carbon bearing the chlorine atom from the backside, leading to an inversion of stereochemistry. utexas.edu Steric hindrance around the reaction center can significantly affect the rate of SN2 reactions. organicmystery.com

SN1 Mechanism: In the presence of a polar protic solvent and a weak nucleophile, the reaction may proceed through a two-step SN1 mechanism involving the formation of a carbocation intermediate. byjus.com Rearrangements of the carbocation to a more stable form are possible. masterorganicchemistry.com

The regioselectivity of these substitution reactions is generally high, with the substitution occurring at the carbon atom directly bonded to the halogen. nih.gov

A general representation of a nucleophilic substitution reaction is:

R-CH(Cl)-COOBu + Nu⁻ → R-CH(Nu)-COOBu + Cl⁻

Where Nu⁻ is the nucleophile.

While less common for α-halo esters under typical conditions, halogen migration is a known phenomenon in certain organic reactions. For instance, 1,4-alkyl group migration has been observed in hypervalent halonium ylides. nih.govresearchgate.net

Addition reactions to the carbonyl group of the ester are also possible, although the ester carbonyl is generally less reactive than that of ketones or aldehydes.

A notable reaction of α-halo ketones is the Favorskii rearrangement, which leads to the formation of a rearranged ester. testbook.comlibretexts.orgwikipedia.org While this compound is an ester and not a ketone, analogous rearrangements under specific basic conditions could potentially occur, although this is speculative without direct experimental evidence. The mechanism of the Favorskii rearrangement involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org

Radical Initiation and Propagation in this compound Reactivity

The reactivity of this compound in radical reactions is governed by the fundamental principles of radical chemistry, which involve a sequence of initiation, propagation, and termination steps. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the general mechanisms for similar α-chloro esters provide a strong framework for understanding its behavior.

The initiation of a radical reaction involving this compound typically requires a radical initiator, a molecule that readily forms radical species upon thermal or photochemical decomposition. A common example is Azobisisobutyronitrile (AIBN). Upon heating, AIBN decomposes to yield two cyanoisopropyl radicals and a molecule of nitrogen gas. libretexts.org These initiator radicals are highly reactive and can abstract an atom from another molecule to start a chain reaction.

In a typical radical dehalogenation reaction, a chain-propagating agent such as Tributyltin hydride (Bu₃SnH) is used. The initiator radical, generated from AIBN, abstracts a hydrogen atom from Bu₃SnH to form a tributyltin radical (Bu₃Sn•). libretexts.org This tributyltin radical is the key species that reacts with this compound.

The propagation phase consists of two main steps. First, the tributyltin radical abstracts the chlorine atom from the α-carbon of this compound. This step is favorable due to the formation of a stable tin-chlorine bond and results in the formation of a carbon-centered radical at the second position of the butanoate chain. The second step of propagation involves this newly formed radical abstracting a hydrogen atom from a molecule of Bu₃SnH, yielding the reduced product, Butyl butanoate, and regenerating the tributyltin radical, which can then continue the chain reaction.

The following table outlines the key reactants and expected products in a typical radical dehalogenation of this compound.

| Reactant/Reagent | Role | Expected Product/Byproduct |

| This compound | Substrate | Butyl butanoate |

| Azobisisobutyronitrile (AIBN) | Radical Initiator | Nitrogen gas, cyanoisopropyl radicals |

| Tributyltin hydride (Bu₃SnH) | Chain Propagating Agent | Tributyltin chloride (Bu₃SnCl) |

Stereochemical Course of Reactions

The stereochemical outcome of reactions involving a chiral center is a critical aspect of mechanistic investigations. For this compound, the stereogenic center is the α-carbon (C2), which is bonded to the chlorine atom. When a radical is generated at this position, the stereochemical integrity of the starting material is typically lost.

This is because carbon-centered radicals are generally sp² hybridized and possess a trigonal planar geometry. youtube.com The single unpaired electron resides in a p-orbital perpendicular to the plane of the three substituents. If the starting this compound were enantiomerically pure (either (R)- or (S)-Butyl 2-chlorobutanoate), the formation of the planar radical intermediate would result in the loss of the initial stereochemical information.

In the subsequent propagation step, where the radical abstracts a hydrogen atom from a hydrogen donor like Bu₃SnH, the hydrogen can attack from either face of the planar radical with equal probability. This non-selective attack leads to the formation of a racemic mixture of the (R)- and (S)-enantiomers of the product, Butyl butanoate. Therefore, radical reactions at the C2 position of this compound are expected to proceed with racemization.

While stereoselective radical reactions have been developed, they often require the use of chiral auxiliaries, chiral catalysts, or specific reaction conditions to control the direction of the incoming group, none of which are inherent to the structure of this compound itself. researchgate.netresearchgate.net In a standard radical reaction, the inherent nature of the planar radical intermediate dictates a non-stereoselective outcome. youtube.com

Computational Chemistry and Molecular Modeling of Butyl 2 Chlorobutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Butyl 2-chlorobutanoate and predicting its chemical reactivity. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Frontier Orbital Theory is a fundamental concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity. nih.gov For this compound, the HOMO is expected to be localized around the oxygen atoms of the ester group and the chlorine atom, which possess lone pairs of electrons. Conversely, the LUMO is anticipated to be centered on the electrophilic carbon atoms: the carbonyl carbon and, significantly, the carbon atom bonded to the chlorine, which is susceptible to nucleophilic attack.

Analysis of these frontier orbitals helps predict how this compound will interact with other reagents. The locations of the HOMO and LUMO identify the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. mdpi.comnih.gov

Table 1: Key Concepts in Frontier Orbital Theory

| Concept | Description | Relevance to this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation (nucleophilicity). | Likely localized on oxygen and chlorine atoms. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity). | Likely localized on the carbonyl carbon and the carbon attached to chlorine. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap would imply higher reactivity towards nucleophiles or electrophiles. |

Computational methods can be used to explore the potential energy surface of a reaction involving this compound, such as nucleophilic substitution or elimination. By mapping the reaction path, chemists can identify the transition state—the highest energy point along the lowest energy path from reactant to product.

Characterizing the transition state is crucial for understanding reaction mechanisms and calculating activation energies, which determine the reaction rate. For this compound, a common reaction is the substitution of the chlorine atom by a nucleophile (an SN2 reaction). Computational modeling of this process would involve:

Defining the reactant complex (this compound and the nucleophile).

Locating the transition state structure where the nucleophile is partially bonded to the carbon and the carbon-chlorine bond is partially broken.

Calculating the energy of the transition state relative to the reactants to determine the activation barrier.

These calculations provide detailed insights into the geometry of the transition state and the energetic feasibility of the proposed reaction mechanism.

Molecular Dynamics and Conformational Analysis

This compound is a flexible molecule with several rotatable single bonds, leading to numerous possible three-dimensional arrangements, or conformations. youtube.com Conformational analysis is the study of the energies of these different arrangements to identify the most stable (lowest energy) conformers. lumenlearning.com

The key rotations that define the conformation of this compound include:

Rotation around the C-C bonds in the butyl and butanoate chains.

Rotation around the C-O single bond of the ester group, which determines the s-cis or s-trans arrangement of the ester.

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. researchgate.netrsc.org By simulating the movements of atoms and the interplay of steric and electronic effects, MD can explore the conformational landscape and determine the relative populations of different conformers at a given temperature. The most stable conformations will be those that minimize steric hindrance (crowding between bulky groups) and optimize electronic interactions, such as dipole alignment. libretexts.org For example, staggered conformations around the C-C bonds are generally favored over eclipsed conformations. youtube.com

Predictive Modeling for Synthesis and Catalysis

Computational chemistry also plays a role in predicting optimal conditions for the synthesis of this compound and identifying potential catalysts. The most common synthesis route is the Fischer esterification of 2-chlorobutanoic acid with butanol, typically using an acid catalyst.

Predictive modeling can assist in this process by:

Modeling Reaction Mechanisms: Simulating the catalytic cycle to understand how the catalyst facilitates the reaction, for instance, by protonating the carbonyl oxygen to increase its electrophilicity.

Screening Catalysts: Calculating the activation energies for the reaction with different potential catalysts to identify the most efficient one without the need for extensive laboratory experimentation.

Optimizing Reaction Conditions: Predicting how factors like solvent and temperature might influence the reaction rate and equilibrium position.

While specific predictive models for this compound synthesis are not widely published, the principles of computational catalysis provide a framework for such investigations.

Thermochemical Calculations and Estimation Methodologies

Thermochemical properties are essential for chemical process design and safety analysis. When experimental data is unavailable, group-contribution methods like the Joback method provide a reliable way to estimate these properties based solely on the molecular structure. wikipedia.org This method breaks the molecule down into its constituent functional groups and sums the contributions of each group to calculate various thermodynamic properties. molecularknowledge.commdpi.com

The Joback method has been used to estimate several key thermochemical properties for this compound. chemeo.com

Table 2: Estimated Thermochemical Properties of this compound using the Joback Method

| Property | Symbol | Value | Unit |

|---|---|---|---|

| Normal Boiling Point | Tb | 495.72 | K |

| Melting Point | Tf | 267.00 | K |

| Critical Temperature | Tc | 680.38 | K |

| Enthalpy of Formation (Ideal Gas, 298 K) | ΔHf° | -474.27 | kJ/mol |

| Gibbs Energy of Formation (Ideal Gas, 298 K) | ΔGf° | -231.81 | kJ/mol |

| Enthalpy of Vaporization (at Tb) | ΔHvap | 46.55 | kJ/mol |

| Enthalpy of Fusion | ΔHfus | 19.94 | kJ/mol |

When this compound is mixed with other liquids, the resulting solution may not behave ideally. The deviation from ideal behavior can be quantified by excess thermodynamic properties, such as the excess molar volume (VE). lew.ro The excess molar volume is the change in volume upon mixing compared to the sum of the individual component volumes. ias.ac.in

VE = Vmixture - (x1V1 + x2V2)

where x1 and x2 are the mole fractions and V1 and V2 are the molar volumes of the pure components.

The sign and magnitude of VE provide insights into the molecular interactions in the binary mixture: ias.ac.inrasayanjournal.co.in

VE < 0 (Negative Deviation): Suggests strong specific interactions between the component molecules (e.g., hydrogen bonding or strong dipole-dipole interactions), leading to a more compact packing and volume contraction.

VE > 0 (Positive Deviation): Indicates that the interactions between unlike molecules are weaker than the average interactions in the pure components. This can be due to the disruption of associated structures in the pure liquids or steric hindrance, resulting in volume expansion.

Experimental VE data for mixtures can be fitted to empirical models like the Redlich-Kister equation, which uses a polynomial to describe the dependence of the excess property on the mole fraction. This modeling allows for the interpolation of data and the calculation of related thermodynamic quantities. rasayanjournal.co.in

Research Applications and Utility of Butyl 2 Chlorobutanoate

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of butyl 2-chlorobutanoate as a building block stems from the reactivity of the C-Cl bond, which allows for nucleophilic substitution, and the ester functionality, which can be manipulated in various ways.

While direct evidence of this compound's use in the commercial synthesis of specific antiepileptic drugs like Levetiracetam or Brivaracetam is not prevalent in publicly available literature, its structure suggests a potential role as a precursor. The synthesis of such pyrrolidone-containing drugs often involves the alkylation of an appropriate amine with a chiral 4-carbon building block. Theoretically, (S)-butyl 2-chlorobutanoate could serve as an electrophile in a reaction with a nucleophilic amine to form a key carbon-nitrogen bond, a common strategy in the synthesis of these active pharmaceutical ingredients. Numerous patents describe various synthetic routes to the antiepileptic drug Brivaracetam, though they often utilize alternative starting materials.

In the realm of anticancer agents, the application of this compound is less defined. However, its structural motif could be incorporated into larger molecules with potential cytotoxic activity. The reactivity of the α-chloroester allows for its attachment to various scaffolds, a common approach in the development of new therapeutic agents.

The synthesis of natural products often requires the use of small, functionalized building blocks to construct complex molecular architectures. This compound, with its defined stereocenter (in its chiral form) and multiple reactive sites, could theoretically be employed in the synthesis of various natural products. The α-halo ester moiety is a precursor to α-hydroxy esters, α-amino esters, and other functional groups commonly found in natural products. While specific examples of its use in the total synthesis of a natural product are not widely reported, its potential as a versatile four-carbon building block is clear.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. α-Halo esters can be used as precursors to various chiral structures. For instance, reaction with a chiral amine could lead to the formation of a chiral amino ester, which could then be elaborated into a chiral auxiliary or ligand. The development of new chiral ligands is crucial for asymmetric catalysis, and building blocks like this compound offer a potential starting point for the synthesis of novel ligand architectures.

Contribution to Methodological Advancements in Organic Chemistry

The study of reactions involving compounds like this compound contributes to the broader understanding and development of new synthetic methods and catalytic systems.

The reactions of α-halo esters are a subject of ongoing research in organic chemistry. For example, the development of new catalytic systems for the stereoselective alkylation of enolates with electrophiles like this compound is an active area of investigation. Transition-metal-catalyzed cross-coupling reactions of alkyl halides have seen significant advancements, and these methods could potentially be applied to this compound to form carbon-carbon bonds with high selectivity.

Furthermore, the use of flow chemistry for reactions involving reactive intermediates is a rapidly growing field. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to improved yields and selectivities in reactions with compounds like this compound.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Amino esters, Ether esters, Thioether esters | Synthesis of pharmaceuticals, natural products |

| Cross-Coupling | Organometallic reagents | α-Alkylated/Arylated esters | C-C bond formation in complex molecules |

| Reduction | Hydride reagents | 2-Chlorobutanol | Intermediate for further transformations |

The presence of a chiral center and a leaving group in this compound makes it an interesting substrate for studying the stereoselectivity and regioselectivity of various reactions. For instance, in nucleophilic substitution reactions, the stereochemical outcome (inversion or retention of configuration) can provide insights into the reaction mechanism (SN1 vs. SN2).

Studies on the efficiency of reactions involving this compound under different conditions (e.g., conventional batch vs. flow chemistry) can contribute to the development of more sustainable and efficient synthetic processes. The optimization of reaction conditions to maximize yield and minimize by-products is a fundamental aspect of green chemistry, and studies on model compounds like this compound are valuable in this context.

Table 2: Factors Influencing Reaction Selectivity and Efficiency

| Factor | Influence on Reaction |

|---|---|

| Solvent Polarity | Can affect the rate and mechanism of nucleophilic substitution. |

| Nature of Nucleophile | Strong vs. weak nucleophiles can favor different reaction pathways. |

| Temperature | Can influence the ratio of substitution to elimination products. |

| Catalyst | Chiral catalysts can induce stereoselectivity in product formation. |

Analytical Methodologies in Butyl 2 Chlorobutanoate Research

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques provide fundamental insights into the atomic and molecular composition of Butyl 2-chlorobutanoate, confirming its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of this compound. Although a definitive spectrum is not publicly available, the expected chemical shifts and splitting patterns for both ¹H NMR and ¹³C NMR can be predicted based on the analysis of structurally similar compounds like 2-chlorobutane (B165301) and other butyl esters.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The proton on the carbon bearing the chlorine atom (H-2) would appear as the most downfield signal in the butanoyl chain due to the electron-withdrawing effect of both the chlorine and the carbonyl group. The signals for the butyl chain would be characteristic of a standard butyl ester, with the O-CH₂ group appearing at a chemical shift of approximately 4.1-4.3 ppm.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the eight unique carbon environments in the molecule. The carbonyl carbon (C-1) would be the most deshielded, appearing far downfield. The carbon bonded to the chlorine atom (C-2) would also be significantly downfield compared to a standard alkyl chain carbon.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ (butanoyl) | ~1.1 | Triplet |

| CH₂ (butanoyl) | ~2.0-2.2 | Multiplet |

| CH (chloro) | ~4.3-4.5 | Triplet |

| O-CH₂ (butyl) | ~4.1-4.3 | Triplet |

| O-CH₂-CH₂ | ~1.6-1.8 | Multiplet |

| CH₂-CH₃ | ~1.3-1.5 | Multiplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~168-172 |

| CHCl | ~55-60 |

| CH₂ (butanoyl) | ~25-30 |

| CH₃ (butanoyl) | ~10-15 |

| O-CH₂ | ~65-70 |

| O-CH₂-CH₂ | ~30-35 |

| CH₂-CH₃ | ~18-22 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak, where the ratio of the molecular ion peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1. Common fragmentation pathways include the loss of the butyl group and alpha cleavage adjacent to the carbonyl group.

Characteristic Mass Spectrometry Fragments for this compound

| m/z Value | Identity | Description |

|---|---|---|

| 178/180 | [M]⁺ | Molecular ion peak, showing the 3:1 isotope pattern for chlorine. |

| 121/123 | [M - C₄H₉]⁺ | Loss of the butyl radical. |

| 77 | [C₄H₅O]⁺ | Result of McLafferty rearrangement. |

Chromatographic Techniques for Separation and Purity Assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatography is the gold standard for separating this compound from complex mixtures and quantifying its purity.

Gas Chromatography (GC)

Due to its volatility, Gas Chromatography is an ideal method for the analysis of this compound. The compound can be separated from other components on a capillary column, and its retention time is a key identifier. The NIST Chemistry WebBook provides Kovats' Retention Index data for this compound on a non-polar SE-30 column, which standardizes its retention characteristics across different systems. nist.govnist.gov Purity is assessed by integrating the peak area of the compound relative to the total area of all peaks in the chromatogram.

Kovats' Retention Index for this compound on an SE-30 Column

| Column Temperature (°C) | Kovats' Index (I) |

|---|---|

| 80 | 1124 |

| 100 | 1131 |

| 120 | 1131 |

| 140 | 1117 |

Data sourced from the NIST Chemistry WebBook. nist.gov

High-Performance Liquid Chromatography (HPLC)

While less common for a volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) can also be employed for its analysis, particularly for non-volatile reaction mixtures or for preparative scale purification. A reversed-phase method, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture), would be appropriate. Since this compound lacks a strong UV chromophore, detection would typically be achieved using a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), or by coupling the HPLC system to a mass spectrometer (LC-MS).

Advanced In Situ Monitoring Techniques for Reaction Progress and Intermediates

To optimize the synthesis of this compound, it is crucial to monitor the reaction in real-time. Advanced in-situ techniques allow for continuous analysis without the need to withdraw samples, providing immediate insight into reaction kinetics and the formation of intermediates. xjtu.edu.cn

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of organic reactions, including the esterification process to form this compound. researchgate.netjascoinc.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the concentration of key functional groups can be tracked over time. mdpi.com

For the synthesis of this compound from 2-chlorobutyryl chloride and butanol, in-situ FTIR could monitor:

The disappearance of the broad O-H stretch from butanol (around 3300 cm⁻¹).

The disappearance of the highly reactive acid chloride C=O stretch (around 1800 cm⁻¹).

The appearance and increase in the characteristic ester C=O stretch (around 1740 cm⁻¹).

This real-time data allows for the precise determination of reaction endpoints, the study of reaction kinetics, and the detection of any transient intermediates or side products, which is often difficult with offline chromatographic methods. youtube.com

Emerging Trends and Future Research Perspectives

Sustainable and Green Chemistry Approaches in Butyl 2-chlorobutanoate Synthesis

The synthesis of this compound is increasingly being examined through the lens of green chemistry, aiming to reduce environmental impact and improve process safety. Future research is directed towards minimizing waste, avoiding hazardous substances, and utilizing renewable resources.

Key strategies include:

Use of Greener Solvents: Research is shifting away from conventional volatile organic compounds towards more benign solvent systems. Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer an alternative that can simplify purification processes and minimize solvent waste. mdpi.com Ionic liquids and deep eutectic solvents are also being investigated for their low volatility and potential for recyclability.

Solvent-Free Synthesis: Mechanochemical methods, which use mechanical force to induce reactions, represent a promising solvent-free approach. mdpi.com These techniques can lead to higher yields, shorter reaction times, and reduced waste generation.

Renewable Feedstocks: The traditional synthesis relies on petroleum-derived butanol and 2-chlorobutanoic acid. A key research goal is to develop pathways from bio-based resources. Bio-butanol, produced from the fermentation of biomass, is a viable green alternative. Similarly, research into producing chlorinated carboxylic acids from renewable precursors is an active area of investigation.

Catalyst Development: The focus is on developing robust, recyclable catalysts to replace traditional acid catalysts like sulfuric acid, which are corrosive and generate significant waste. Solid acid catalysts, such as zeolites and functionalized resins, offer advantages in terms of separation and reusability. gpai.app

| Green Chemistry Approach | Potential Advantage for this compound Synthesis | Research Focus |

| Alternative Solvents | Reduced environmental impact, simplified product separation, potential for recycling. | Application of supercritical CO₂, ionic liquids, and 2-methyltetrahydrofuran (B130290) (2-MeTHF). mt.com |

| Solvent-Free Conditions | Minimized waste, increased atom economy, potentially lower energy consumption. mdpi.com | Development of mechanochemical and solid-state reaction protocols. |

| Renewable Feedstocks | Reduced carbon footprint, decreased reliance on fossil fuels. | Utilization of bio-butanol and synthesis of 2-chlorobutanoic acid from biomass. |

| Recyclable Catalysts | Simplified purification, reduced catalyst waste, potential for continuous flow processes. | Design of solid acid catalysts (e.g., zeolites, ion-exchange resins). gpai.app |

Integration of Biocatalysis and Organocatalysis for Enhanced Selectivity

Achieving high levels of chemo-, regio-, and stereoselectivity is crucial, particularly for pharmaceutical and fine chemical applications. The integration of biocatalysis and organocatalysis offers powerful tools to control the synthesis of specific isomers of this compound, especially its chiral derivatives. smolecule.com

Biocatalysis involves the use of enzymes or whole microorganisms to catalyze chemical reactions. Lipases are particularly effective for esterification reactions, often proceeding with high enantioselectivity under mild conditions. Future work will likely focus on:

Enzyme Screening and Engineering: Identifying and optimizing enzymes that can efficiently catalyze the reaction between butanol and 2-chlorobutanoic acid or its derivatives to produce a single enantiomer.

Cascade Reactions: Designing multi-enzyme systems where a series of reactions occur in a single pot, improving efficiency and reducing intermediate purification steps. researchgate.net

Organocatalysis utilizes small organic molecules to accelerate reactions. For the synthesis of chiral this compound, chiral amines, thioureas, or phosphoric acids could be employed to create specific stereocenters with high fidelity. mdpi.com Synergistic catalysis, where two different organocatalysts work in concert, can enable transformations that are not possible with a single catalyst, potentially leading to novel and highly selective synthesis routes. mdpi.com

| Catalytic Approach | Key Advantage | Research Direction for this compound |

| Biocatalysis (e.g., Lipases) | High enantioselectivity, mild reaction conditions, biodegradable catalysts. | Screening for novel enzymes, protein engineering for enhanced activity and stability. |

| Organocatalysis | Metal-free catalysis, broad substrate scope, tunable selectivity. | Development of chiral catalysts for asymmetric chlorination or esterification. |

| Synergistic Catalysis | Enables novel reaction pathways, can enhance both rate and selectivity. mdpi.com | Combining organocatalysts to activate both the acid and alcohol components simultaneously. |

Data-Driven and AI-Assisted Design of this compound Transformations

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. iscientific.org For this compound, these computational tools can accelerate the discovery and optimization of synthetic pathways.

Retrosynthesis Planning: AI-powered tools can analyze the structure of this compound and propose multiple viable synthetic routes, breaking it down into readily available starting materials. biopharmatrend.com This can help chemists identify more efficient or sustainable pathways that might not be immediately obvious.

Reaction Optimization: Machine learning algorithms can predict the optimal reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and selectivity. beilstein-journals.orgchemrxiv.org By training models on existing reaction data, these tools can navigate complex parameter spaces more efficiently than traditional one-factor-at-a-time experimentation. researchgate.netnih.gov Active learning approaches can further minimize the number of experiments needed by intelligently selecting the most informative experiments to perform next. duke.edu

Predictive Modeling: AI can be used to predict the properties of this compound derivatives, helping to guide the design of new molecules with desired characteristics for specific applications.

| AI/ML Application | Function | Impact on this compound Research |

| Computer-Aided Synthesis Planning (CASP) | Proposes synthetic routes from target molecule to starting materials. mdpi.com | Identifies novel, cost-effective, or greener synthesis pathways. acs.org |

| Reaction Condition Optimization | Predicts optimal parameters to maximize yield and minimize byproducts. beilstein-journals.org | Accelerates process development and improves reaction efficiency. |

| Active Learning | Guides experimental design to gather the most useful data with minimal experiments. duke.edu | Reduces the time and resources required for optimization studies. |

| Property Prediction | Forecasts the physical, chemical, and biological properties of derivatives. | Facilitates the in-silico design of new functional molecules based on the this compound scaffold. |

Exploration of New Application Domains beyond Current Research Focus

While this compound is primarily known as a synthetic intermediate, its unique combination of a reactive chlorine atom and an ester group suggests potential for a broader range of applications.

Advanced Plasticizers: Chlorinated esters are used as secondary plasticizers for polymers like polyvinyl chloride (PVC), where they can improve flexibility and thermal stability. researchgate.net Research could explore the utility of this compound as a specialty plasticizer or as a monomer for creating novel chlorinated polymers with tailored properties.

Lubricant Additives: Certain chlorinated esters function as extreme pressure additives in metalworking fluids. squarespace.com The structure of this compound could be investigated for its performance in lubrication, potentially offering a biodegradable alternative to traditional chlorinated paraffins. squarespace.com

Agrochemicals and Pharmaceuticals: The reactive C-Cl bond provides a handle for introducing the butyl butanoate moiety into more complex molecules. This makes it a valuable building block for synthesizing new agrochemical candidates or pharmaceutical intermediates where this specific structure is required for biological activity.

Flavors and Fragrances: While the chloro- group would need to be modified, this compound serves as a precursor to other butanoate esters, which are widely used in the flavor and fragrance industry. Research into efficient and selective de-chlorination or substitution reactions could open pathways to valuable aroma compounds.

Q & A

Q. What are the recommended methods for synthesizing Butyl 2-chlorobutanoate with high purity?

- Methodological Answer : Optimize synthesis via esterification of 2-chlorobutanoic acid with butanol using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Purify the product through fractional distillation or column chromatography. Purity assessment should involve GC-MS or NMR to confirm absence of unreacted starting materials or side products (e.g., diesters) . For yield improvement, vary molar ratios (1:1.2 acid:alcohol), temperature (80–110°C), and reaction time (4–8 hrs) .

Q. How should researchers safely handle and store this compound in the laboratory?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store in airtight containers at 0–6°C to minimize hydrolysis, as recommended for similar chlorinated esters . Conduct operations in a fume hood to avoid inhalation. Dispose of waste via licensed chemical disposal services, as improper handling may release toxic vapors (e.g., HCl) . Regularly inspect storage containers for leaks or degradation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

Q. What solvent systems are compatible with this compound in reactivity studies?

- Methodological Answer : Use aprotic solvents (e.g., dichloromethane, THF) to avoid nucleophilic interference. For polar reactions, DMF or acetonitrile may enhance solubility. Test stability via accelerated degradation studies (e.g., 24 hrs at 40°C in solvent) to assess hydrolysis rates. Monitor pH changes in protic solvents (e.g., ethanol/water mixtures) using pH meters .

Q. How can researchers mitigate side reactions during this compound synthesis?

- Methodological Answer : Control moisture using molecular sieves or dry solvents to prevent acid-catalyzed hydrolysis. Use scavengers (e.g., triethylamine) to neutralize HCl byproducts. For Friedel-Crafts acylation or nucleophilic substitutions, optimize stoichiometry to avoid overalkylation. Characterize side products via LC-MS and adjust reaction conditions iteratively .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in SN² reactions?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies or computational modeling (DFT) to analyze transition states. Compare activation energies for chlorobutanoate vs. non-chlorinated analogs. Use stereochemical probes (e.g., chiral leaving groups) to assess inversion/retention configurations. Collaborate with crystallography teams to resolve 3D structures of intermediates .

Q. How does steric hindrance from the butyl group influence the compound’s stability under basic conditions?

- Methodological Answer : Conduct pH-rate profiling (pH 7–12) with UV-Vis or NMR monitoring. Compare degradation rates with methyl or ethyl esters to isolate steric effects. Use molecular dynamics simulations to model steric interactions between the butyl group and nucleophiles (e.g., OH⁻). Correlate findings with Hammett substituent constants .

Q. What role does this compound play in catalytic cycles of transition-metal complexes?

- Methodological Answer : Synthesize Pd or Ni complexes with the ester as a ligand. Characterize coordination modes via X-ray crystallography and cyclic voltammetry. Study catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against non-chlorinated ligands. Use ESR spectroscopy to detect radical intermediates in redox-active systems .

Q. How can computational chemistry predict the environmental impact of this compound degradation products?

- Methodological Answer : Apply QSAR models to estimate biodegradation half-lives and toxicity (e.g., LC50 for aquatic organisms). Simulate hydrolysis pathways using Gaussian or ORCA software. Validate predictions with HPLC analysis of degradation byproducts (e.g., 2-chlorobutanoic acid) in simulated environmental conditions (pH, UV exposure) .

Q. What experimental designs resolve contradictions in reported reaction yields of this compound derivatives?

- Methodological Answer :

Conduct a meta-analysis of published procedures to identify variables (e.g., catalyst loading, solvent purity). Design a fractional factorial experiment to test interactions between factors. Use ANOVA to determine statistical significance. Replicate high-discrepancy studies with controlled reagent batches and calibrated equipment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.